molecular formula C14H21N3O2 B1448197 tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate CAS No. 1432678-99-3

tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B1448197
CAS No.: 1432678-99-3
M. Wt: 263.34 g/mol
InChI Key: PGDUXCCWWVPKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate: is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . It is commonly used in organic synthesis and research due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process . Additionally, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing the overall biochemical reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . This modulation can result in changes in gene expression, affecting the transcription of specific genes involved in cellular growth, differentiation, and apoptosis. Furthermore, the compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . These degradation processes can lead to changes in the compound’s activity and its effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, such as gene expression and metabolism, even after prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, such as cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the compound’s activity and its effects on cellular processes. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution processes are crucial for the compound’s activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with targeting signals and binding proteins . This subcellular localization can influence the compound’s activity and its effects on cellular processes. For example, localization to the nucleus can enable the compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate (Boc) as a protecting group. The reaction conditions often include the use of Boc anhydride and a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for more complex molecules .

Biology: The compound is used in biological research to study the effects of quinoline derivatives on biological systems. It can be used to synthesize compounds with potential biological activity .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Quinoline derivatives have been investigated for their anti-malarial, anti-inflammatory, and anti-cancer activities .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique structure makes it valuable for the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific quinoline structure and the presence of the tert-butyl carbamate protecting group. This combination provides distinct reactivity and stability, making it valuable for various synthetic applications .

Properties

IUPAC Name

tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-11-4-5-12-9(7-11)6-10(15)8-16-12/h6,8,11H,4-5,7,15H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDUXCCWWVPKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128413
Record name Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-99-3
Record name Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Reactant of Route 3
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Reactant of Route 4
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate
Reactant of Route 6
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.